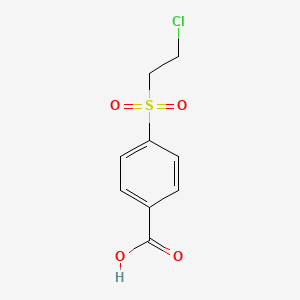

4-(2-Chloroethanesulfonyl)benzoic acid

Description

Contemporary Context within Aromatic Carboxylic Acid Chemistry

Aromatic carboxylic acids, with benzoic acid as the parent compound, are a cornerstone of organic chemistry. britannica.comschoolwires.net These compounds are characterized by a carboxyl group (-COOH) attached directly to an aromatic ring. britannica.com This functional group imparts acidity and allows for the formation of numerous derivatives such as esters, amides, and acid halides. schoolwires.netncert.nic.in

The carboxyl group influences the reactivity of the aromatic ring. It is an electron-withdrawing group, which deactivates the ring towards electrophilic aromatic substitution reactions, making them occur less readily than in benzene (B151609) itself. britannica.comnumberanalytics.com Furthermore, it acts as a meta-director, guiding incoming electrophiles to the positions meta to the carboxyl group. britannica.comnumberanalytics.com

In the context of 4-(2-Chloroethanesulfonyl)benzoic acid, the benzoic acid framework provides a stable, well-understood scaffold. The presence of the sulfonyl group in the para position, however, significantly modifies the electronic properties of the molecule compared to simple benzoic acid.

Positional Significance of Sulfonyl Groups in Organic Scaffolds

The sulfonyl group (-SO₂) is a powerful electron-withdrawing moiety that profoundly influences the properties of the organic scaffolds to which it is attached. nih.gov Its presence can enhance the acidity of nearby protons, stabilize adjacent carbanions, and modify the electronic distribution within an aromatic system. thieme-connect.com In medicinal chemistry, sulfonyl groups are valued for their ability to form hydrogen bonds and constrain molecular conformations to fit biological targets. nih.gov

In this compound, the sulfonyl group is located at the para (4-position) of the benzoic acid ring. This positioning has several key consequences:

Electronic Effects : Being a strong electron-withdrawing group, it further deactivates the aromatic ring towards electrophilic substitution.

Acidity : It increases the acidity of the carboxylic acid proton by stabilizing the resulting carboxylate anion through resonance and inductive effects.

Synthetic Handle : The sulfonyl group itself is generally stable, but its influence on the reactivity of other parts of the molecule is its most significant feature. researchgate.netnih.gov In some synthetic strategies, sulfonyl groups can be used as temporary "blocking groups" to direct other substituents to specific positions before being removed. masterorganicchemistry.com

| Compound | Functional Group | Typical Acidity (pKa) | Key Feature |

|---|---|---|---|

| Acetic Acid | Aliphatic Carboxylic Acid | ~4.76 | Baseline for simple carboxylic acids. |

| Benzoic Acid | Aromatic Carboxylic Acid | ~4.20 | Slightly more acidic due to the phenyl group. britannica.com |

| p-Toluenesulfonic acid | Aromatic Sulfonic Acid | ~ -2.8 | Significantly more acidic, demonstrating the strong acidifying effect of the sulfonyl group. |

Strategic Importance of Halogenated Sulfones and Sulfonates in Synthetic Methodologies

The 2-chloroethyl sulfone moiety, -SO₂(CH₂)₂Cl, is the most synthetically strategic part of this compound. Halogenated sulfones are versatile intermediates in organic synthesis. thieme-connect.com The chlorine atom on the ethyl chain is a good leaving group, making the carbon atom to which it is attached susceptible to nucleophilic attack.

This reactivity allows the 2-chloroethyl sulfone group to be used in several key transformations:

Alkylation Reactions : It can act as an alkylating agent, transferring the -CH₂CH₂SO₂-Ar group to a nucleophile.

Elimination Reactions : In the presence of a base, it can undergo elimination of HCl to form a vinyl sulfone. Vinyl sulfones are excellent Michael acceptors, readily reacting with nucleophiles in conjugate addition reactions. This two-step process (elimination followed by addition) is a powerful method for C-C and C-heteroatom bond formation.

The stability and versatile reactivity of sulfones make them valuable building blocks in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. nih.govmdpi.com The ability of the sulfonyl group to be modified or to influence the reactivity of neighboring groups makes compounds like this compound valuable tools for synthetic chemists. researchgate.net

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| 4-(Chlorosulfonyl)benzoic acid | C₇H₅ClO₄S | 220.63 nih.gov | Features a sulfonyl chloride directly on the ring. sigmaaldrich.com |

| 2-Chloro-4-(ethylsulfonyl)benzoic acid | C₉H₉ClO₄S | 248.68 (calculated) | An isomer with a chloro group on the ring and an ethylsulfonyl group. ontosight.ai |

| Sulfone, 2-chloroethyl p-nitrophenyl | C₈H₈ClNO₄S | 249.67 (calculated) | Contains the 2-chloroethyl sulfone group but with a nitrobenzene (B124822) core instead of benzoic acid. ontosight.ai |

Structure

3D Structure

Properties

Molecular Formula |

C9H9ClO4S |

|---|---|

Molecular Weight |

248.68 g/mol |

IUPAC Name |

4-(2-chloroethylsulfonyl)benzoic acid |

InChI |

InChI=1S/C9H9ClO4S/c10-5-6-15(13,14)8-3-1-7(2-4-8)9(11)12/h1-4H,5-6H2,(H,11,12) |

InChI Key |

RJYLWBRPROPHTD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)S(=O)(=O)CCCl |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies and Chemical Precursors for 4 2 Chloroethanesulfonyl Benzoic Acid

Advanced Retrosynthetic Disconnection Strategies for the 4-(2-Chloroethanesulfonyl)benzoic Acid Structure

Retrosynthetic analysis provides a logical framework for deconstructing the target molecule to identify potential synthetic pathways and key intermediates. For this compound, three primary disconnection points offer strategic advantages.

C(aryl)-S Bond Disconnection: This is one of the most common strategies for aryl sulfones. thieme-connect.com Disconnecting the bond between the benzene (B151609) ring and the sulfur atom leads to precursors such as a benzoic acid derivative activated for electrophilic substitution and a chloroethanesulfonyl-containing species. Alternatively, it suggests a nucleophilic aromatic substitution pathway or a modern cross-coupling reaction involving a halosubstituted benzoic acid and a sulfinate salt.

S-C(ethyl) Bond Disconnection: Cleaving the bond between the sulfur atom and the ethyl group points to two key intermediates: a 4-carboxybenzenesulfinate salt and a 2-chloroethyl electrophile (e.g., 1-bromo-2-chloroethane). This approach is advantageous as it builds the sulfone from readily available sulfinate precursors.

C(ethyl)-Cl Bond Disconnection: This strategy involves a late-stage functional group interconversion. The disconnection suggests a precursor such as 4-(2-hydroxyethanesulfonyl)benzoic acid, which can be chlorinated, or more strategically, 4-(vinylsulfonyl)benzoic acid, which can undergo a conjugate addition reaction to install the chlorine atom. This latter approach leverages the reactivity of activated alkenes. nih.govnih.govscripps.edu

These disconnections form the basis for the primary forward synthetic strategies discussed in the subsequent sections.

Methodologies for the Construction of the Benzene-Sulfonyl Linkage

The formation of the robust benzene-sulfonyl bond is a critical step in the synthesis of the target molecule. Methodologies can be broadly categorized into those that perform sulfonylation directly on a benzoic acid scaffold and those that create the sulfone via oxidation of a pre-existing thioether linkage.

Direct sulfonylation of benzoic acid or its derivatives presents a challenge due to the deactivating nature of the carboxylic acid group, which directs electrophiles to the meta-position. However, advanced methods have been developed to achieve the desired para-substitution.

One classical approach involves the chlorosulfonylation of a precursor like toluene, followed by oxidation of the methyl group to a carboxylic acid. For instance, 4-methylphenylsulfonic acid can be oxidized using potassium permanganate to yield potassium 4-carboxybenzenesulfonate, which is then converted to the corresponding sulfonyl chloride with chlorosulfonic acid. chemicalbook.com

More contemporary methods utilize transition metal catalysis to achieve regioselective C-H functionalization. Copper-mediated C-H sulfonylation of benzoic acid derivatives, using a directing group like 8-aminoquinoline (B160924), allows for the precise installation of a sulfonyl group at the ortho-position. rsc.orgnih.gov While this specific example targets the ortho position, it highlights the principle of directed C-H activation which can be adapted for different isomers.

| Sulfonylation Method | Precursor | Key Reagents | Notes |

| Classical Multi-step | 4-Methylphenylsulfonic acid | 1. KMnO4, KOH2. Chlorosulfonic acid | Involves oxidation of an existing alkyl group to form the carboxylic acid. chemicalbook.com |

| Directed C-H Activation | Benzoic acid derivative with directing group | Copper catalyst, Sodium sulfinate | Offers high regioselectivity but requires installation and removal of a directing group. rsc.orgnih.gov |

An alternative and widely used strategy is the oxidation of a corresponding aryl sulfide. thieme-connect.comresearchgate.net This pathway begins with the synthesis of 4-(2-chloroethylthio)benzoic acid, which is then oxidized to the target sulfone. The oxidation of sulfides to sulfones is a well-established transformation with numerous available reagents, allowing for control over chemoselectivity.

Common oxidants include hydrogen peroxide (H₂O₂), often in the presence of a catalyst, and meta-chloroperoxybenzoic acid (m-CPBA). The reaction can be tuned to stop at the sulfoxide stage or proceed to the sulfone. organic-chemistry.org Catalyst-free methods using solvents like bis(2-butoxyethyl)ether with molecular oxygen have also been developed for the controllable oxidation of sulfides to sulfones. bohrium.com The choice of oxidant is crucial to ensure compatibility with other functional groups in the molecule.

| Oxidizing Agent | Catalyst/Conditions | Selectivity | Reference |

| Hydrogen Peroxide (H₂O₂) | Tantalum carbide or Niobium carbide | Can be selective for sulfoxide or sulfone depending on the catalyst. organic-chemistry.org | organic-chemistry.org |

| Urea-Hydrogen Peroxide | Phthalic anhydride | Directly yields sulfones without observation of sulfoxide intermediate. organic-chemistry.org | organic-chemistry.org |

| Molecular Oxygen (O₂) | High-boiling-point ethers (e.g., BBE) | Solvent-controlled selectivity for sulfone or sulfoxide. bohrium.com | bohrium.com |

Elaboration of the 2-Chloroethyl Moiety on the Sulfonyl Group

Once the aromatic sulfonyl core is established, the final key step is the introduction of the 2-chloroethyl group. This can be achieved either by direct alkylation of a sulfinate intermediate or by functionalizing an activated alkene precursor.

This approach typically involves the nucleophilic sulfinate anion attacking an electrophilic two-carbon source. The synthesis begins with the preparation of a sulfinate salt, such as sodium 4-carboxybenzenesulfinate. This intermediate can be prepared by the reduction of 4-(chlorosulfonyl)benzoic acid.

The sulfinate salt is then reacted with a suitable 2-chloroethylating agent. Due to the potential for elimination reactions, reagents like 1,2-dichloroethane or 1-bromo-2-chloroethane are commonly employed under controlled conditions. This S-alkylation reaction is a robust method for forming the sulfur-carbon bond, leading directly to the this compound structure. The synthesis of related compounds like sodium 2-chloroethyl sulfonate from 1,2-dihaloethane and sodium sulfite demonstrates the industrial viability of this type of transformation. google.com

A more elegant and modern approach involves the use of a Michael acceptor, specifically a vinyl sulfone intermediate. nih.govnih.gov The synthesis would first construct 4-(vinylsulfonyl)benzoic acid. This activated alkene is highly susceptible to conjugate addition by nucleophiles.

Synthesis of Chloroalkylsulfonyl Chlorides and Related Precursors

The synthesis of this compound fundamentally relies on the availability of key precursors, most notably 2-chloroethanesulfonyl chloride. This chloroalkylsulfonyl chloride serves as the electrophilic component that introduces the 2-chloroethanesulfonyl group onto the benzoic acid scaffold.

A prevalent method for the production of chloroalkylsulfonyl chlorides involves the reaction of hydroxyalkyl sulfonic acid salts with a suitable chlorinating agent. For instance, 2-chloroethanesulfonyl chloride can be effectively synthesized from sodium 2-hydroxyethanesulfonate (sodium isethionate). cdnsciencepub.com This transformation is typically achieved by treatment with inorganic acid chlorides. cdnsciencepub.com A variety of chlorinating agents can be employed for this purpose, often in the presence of a catalyst or in a specific solvent system to ensure high yield and purity. google.com For example, reacting sodium isethionate with reagents like thionyl chloride-dimethylformamide, phosphorus oxychloride, or phosphorus pentachloride is a documented route to 2-chloroethanesulfonyl chloride. cdnsciencepub.com The reaction is often carried out in a substituted benzene solvent, which facilitates the process and allows for high-purity products with good yields. google.com

Table 1: Chlorinating Agents for the Synthesis of Chloroalkylsulfonyl Chlorides

| Chlorinating Agent | Reference |

|---|---|

| Thionyl chloride (SOCl₂) | google.com |

| Phosphorus oxychloride (POCl₃) | google.com |

| Phosphorus pentachloride (PCl₅) | google.com |

| Phosphorus trichloride (PCl₃) | google.com |

| Sulfuryl chloride (SO₂Cl₂) | google.com |

Another critical precursor is 4-carboxybenzenesulfonyl chloride. A common synthetic strategy for this compound involves the sulfonation of toluene, followed by oxidation of the methyl group to a carboxylic acid, and subsequent chlorination of the sulfonic acid. researchgate.net Alternatively, direct chlorosulfonylation of benzoic acid can be performed, although this can be challenging due to the deactivating nature of the carboxyl group. quora.com

Once these precursors are obtained, the final assembly of this compound would likely proceed via a Friedel-Crafts sulfonylation reaction. However, the direct Friedel-Crafts reaction on benzoic acid is difficult due to the deactivating effect of the carboxylic acid group. quora.com A more feasible approach involves using a protected form of benzoic acid or a derivative that is more amenable to electrophilic aromatic substitution.

Convergent and Tandem Reaction Sequences in this compound Synthesis

Modern organic synthesis increasingly relies on convergent and tandem (or cascade) reaction sequences to improve efficiency by reducing the number of separate operations, purifications, and minimizing waste. While specific literature detailing a tandem synthesis for this compound is not prominent, the principles can be applied from syntheses of analogous sulfonyl-containing compounds.

Tandem reactions , where multiple bond-forming events occur in a single pot without isolating intermediates, offer significant advantages in terms of atom and step economy. In the context of aryl sulfone synthesis, several tandem methodologies have been developed. For instance, reactions that combine a sulfonylation step with a subsequent cyclization or addition in a cascade fashion are known. Although not directly applied to the target molecule, these strategies highlight the potential for innovative route design. A hypothetical tandem approach could involve the reaction of a precursor like 4-vinylbenzoic acid with a sulfur dioxide source and a chlorine source in a one-pot process to directly install the 2-chloroethanesulfonyl group.

Exploration of Catalytic Systems for Enhanced Synthetic Efficiency

Catalysis is paramount in modern organic synthesis for enhancing reaction rates, improving selectivity, and enabling reactions under milder conditions. The synthesis of aryl sulfones, including this compound, can benefit significantly from various catalytic systems.

Acid Catalysis in Sulfonylation: The foundational electrophilic aromatic substitution (EAS) reaction for sulfonation is traditionally catalyzed by strong Brønsted acids, such as sulfuric acid (H₂SO₄). wikipedia.orgkhanacademy.org In this process, sulfur trioxide (SO₃), or its protonated form, acts as the electrophile. wikipedia.orgnih.gov The efficiency of this reaction can be influenced by the concentration of the acid and the presence of dehydrating agents. wikipedia.org

Transition-Metal Catalysis: More advanced and milder methods for constructing the crucial carbon-sulfur bond in aryl sulfones often employ transition-metal catalysts.

Palladium Catalysis: Palladium-catalyzed cross-coupling reactions are powerful tools for C-S bond formation. Methods have been developed for the palladium-catalyzed sulfonylation of aryl halides and arylboronic acids. nih.govorganic-chemistry.org For instance, a palladium catalyst can facilitate the coupling of an arylboronic acid with a sulfonyl chloride. organic-chemistry.org Palladium-catalyzed direct C-H sulfonylation has also been explored, offering a highly efficient route that avoids the pre-functionalization of starting materials. semanticscholar.org

Copper Catalysis: Copper-catalyzed reactions represent a cost-effective alternative for the synthesis of aryl sulfones. Copper catalysts can promote the cross-coupling of aryl halides with sulfinic acid salts or their masked equivalents. organic-chemistry.orgnih.govacs.org Copper-catalyzed oxidative coupling reactions between aryl boronic acids and alkyl sulfinates have also been developed. pku.edu.cn

These catalytic systems offer milder reaction conditions and greater functional group tolerance compared to traditional Friedel-Crafts sulfonylation, which often requires harsh Lewis acids. researchgate.netscienceandtechnology.com.vn The application of photoredox catalysis has also emerged as a modern strategy for aromatic chlorosulfonylation, operating under mild conditions with visible light. nih.gov The choice of catalyst can significantly impact the efficiency and feasibility of synthesizing complex molecules like this compound, particularly in late-stage functionalization or convergent coupling strategies.

Table 2: Catalytic Systems in Aryl Sulfone Synthesis

| Catalyst Type | Reaction | Potential Application in Synthesis | Reference |

|---|---|---|---|

| Brønsted Acid (e.g., H₂SO₄) | Electrophilic Aromatic Sulfonylation | Formation of the arylsulfonyl bond on the benzene ring. | wikipedia.orgnih.gov |

| Palladium Complexes | Cross-coupling of aryl halides/boronic acids with sulfur sources | Coupling of a benzoic acid derivative with a sulfonyl precursor. | nih.govorganic-chemistry.org |

| Copper Salts (e.g., Cu(OAc)₂) | Cross-coupling of aryl halides/boronic acids with sulfinates | Coupling of a benzoic acid derivative with a sulfonyl precursor. | organic-chemistry.orgpku.edu.cn |

| Ruthenium Complexes | Photoredox-catalyzed Chlorosulfonylation | Synthesis of the aryl sulfonyl chloride precursor from an aniline. | nih.gov |

Chemical Reactivity Profiles and Mechanistic Investigations of 4 2 Chloroethanesulfonyl Benzoic Acid

Derivatization Reactions of the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for derivatization, allowing for the formation of esters, amides, and other related functional groups. These transformations typically proceed via activation of the carboxyl group.

Esterification and Amidation under Controlled Conditions

Esterification: The conversion of the carboxylic acid to an ester can be achieved through several standard methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH), is a common approach. masterorganicchemistry.comchemguide.co.uk This reaction is an equilibrium process, and to drive it towards the ester product, a large excess of the alcohol is often used as the solvent, and water is removed as it is formed. masterorganicchemistry.com For more sensitive substrates or milder conditions, coupling agents such as dicyclohexylcarbodiimide (DCC) can be used in the presence of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP). orgsyn.org This method avoids the need for strong acids and high temperatures.

Amidation: The synthesis of amides from 4-(2-chloroethanesulfonyl)benzoic acid requires the coupling of the carboxylic acid with a primary or secondary amine. This can be accomplished by first converting the carboxylic acid to a more reactive species. One common laboratory method involves the use of carbodiimide coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), which activate the carboxyl group to facilitate nucleophilic attack by the amine. organic-chemistry.org Another approach is the Schotten-Baumann reaction, which would involve the reaction of the corresponding acid chloride with an amine under basic conditions. Careful control of reaction conditions is necessary to ensure selective reaction at the carboxylic acid moiety without inducing reactions at the 2-chloroethanesulfonyl group.

| Transformation | Method | Typical Reagents | Key Conditions |

|---|---|---|---|

| Esterification | Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), H₂SO₄ (cat.) | Heating under reflux, often with removal of water. masterorganicchemistry.com |

| Esterification | Steglich Esterification | Alcohol, DCC, DMAP (cat.) | Room temperature, anhydrous solvent (e.g., DCM). orgsyn.org |

| Amidation | Carbodiimide Coupling | Amine, EDCI, HOBt | Room temperature, anhydrous solvent (e.g., DMF, DCM). organic-chemistry.org |

| Amidation | Via Acid Chloride | Amine, Base (e.g., Pyridine, Triethylamine) | Low temperature to room temperature. |

Transformations Involving the 2-Chloroethanesulfonyl Group

The 2-chloroethanesulfonyl group contains two reactive sites: the aliphatic carbon bearing the chlorine atom and the α-protons adjacent to the sulfonyl group.

Nucleophilic Displacement Reactions at the Aliphatic Chlorine Center

The chlorine atom on the ethyl group is susceptible to nucleophilic substitution (SN2) reactions. The strong electron-withdrawing effect of the adjacent sulfonyl group activates the C-Cl bond towards attack by nucleophiles. This allows for the introduction of a variety of functional groups at this position.

Common nucleophiles that can displace the chloride include:

Amines: Primary and secondary amines can displace the chloride to form the corresponding aminoethyl sulfone derivatives.

Thiolates: Sulfur nucleophiles, such as sodium thiophenoxide, readily react to form thioethers.

Alkoxides: Alkoxides can be used to form ethers, although care must be taken to avoid competing elimination reactions.

The general mechanism for these reactions is a bimolecular nucleophilic substitution (SN2). The rate and success of the reaction depend on the strength of the nucleophile and the reaction conditions.

Elimination Reactions Leading to Olefinic Sulfone Intermediates

In the presence of a non-nucleophilic base, this compound can undergo an E2 elimination reaction. The base abstracts a proton from the carbon atom alpha to the sulfonyl group, leading to the formation of a double bond and the expulsion of the chloride ion. This reaction yields a highly valuable synthetic intermediate: 4-(ethenesulfonyl)benzoic acid, also known as a vinyl sulfone. scripps.edu

The vinyl sulfone product is a potent Michael acceptor. scripps.edu Its electron-deficient double bond is highly susceptible to conjugate addition by a wide range of soft nucleophiles, such as amines, thiols, and enolates. This two-step sequence—elimination followed by Michael addition—provides a powerful strategy for further functionalization.

| Step | Reaction Type | Typical Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | E2 Elimination | Triethylamine (Et₃N), DBU | 4-(Ethenesulfonyl)benzoic acid |

| 2 | Michael Addition | R₂NH, RSH, Enolates | Adducts of the vinyl sulfone |

Redox Chemistry of the Sulfonyl Moiety

The sulfonyl group (–SO₂–) is in the highest oxidation state of sulfur (+6) and is therefore generally resistant to oxidation. However, it can undergo reduction under specific, often harsh, conditions.

Reductive Desulfonylation: The cleavage of the carbon-sulfur bond, known as desulfonylation, is a key reductive transformation of sulfones. wikipedia.org This process typically requires potent reducing agents. Methods for reductive desulfonylation include the use of active metals or their salts, such as sodium amalgam or samarium(II) iodide. wikipedia.org Mechanistically, these reactions often proceed through a single-electron transfer to the sulfone, leading to fragmentation into a sulfinate anion and an organic radical. wikipedia.org For this compound, reductive cleavage would likely occur at the aryl-sulfur bond or the alkyl-sulfur bond, depending on the specific reagents and conditions employed. Given the stability of the aryl-S bond, cleavage of the ethyl-S bond is more probable under many reductive conditions. wikipedia.org More recent methods may employ photocatalysis for the reduction of sulfones to sulfides. nih.gov

Electrophilic and Nucleophilic Aromatic Substitution on the Benzoic Acid Ring System

The benzene (B151609) ring in this compound is substituted with two electron-withdrawing groups: a carboxylic acid group (-COOH) and a 2-chloroethanesulfonyl group (-SO₂CH₂CH₂Cl). Both of these groups deactivate the aromatic ring towards electrophilic aromatic substitution (EAS) by reducing its electron density.

The directing effects of these substituents are crucial in determining the position of any incoming electrophile. The carboxylic acid group is a meta-director, while the sulfonyl group is also known to be a strong meta-director in electrophilic aromatic substitution reactions. youtube.com When both are present on a benzene ring, their directing effects reinforce each other. Therefore, any electrophilic substitution on this compound is expected to occur at the positions meta to both groups, which are the 3- and 5-positions of the benzoic acid ring. The deactivating nature of both substituents means that forcing conditions, such as high temperatures and strong acid catalysts, would likely be required to achieve any significant conversion in EAS reactions like nitration, halogenation, or sulfonation.

Conversely, the presence of strong electron-withdrawing groups makes the aromatic ring susceptible to nucleophilic aromatic substitution (NAS), a reaction that is typically not favored for unsubstituted benzene. For NAS to occur, a good leaving group must be present on the ring, and the ring must be highly electron-deficient. While this compound itself does not have a leaving group directly attached to the aromatic ring, its derivatives, such as a hypothetical 4-(2-chloroethanesulfonyl)-1-halobenzoic acid, would be activated towards nucleophilic attack. The strong electron-withdrawing nature of the sulfonyl and carboxyl groups would stabilize the negatively charged Meisenheimer complex intermediate formed during the reaction, thereby facilitating the substitution.

Detailed Mechanistic Studies of Principal Reactions

Detailed mechanistic studies on this compound are not extensively reported in the literature. However, insights can be gained from studies of analogous compounds, such as substituted benzenesulfonyl chlorides and benzoic acids.

The formation of the sulfone moiety in this compound would typically involve the sulfonylation of a suitable benzene derivative. The kinetics of such reactions are influenced by the nature of the sulfonating agent and the substituents on the aromatic ring. For instance, studies on the solvolysis of a series of 4-substituted benzenesulfonyl chlorides have shown that the reaction proceeds via a mechanism with a trigonal bipyramidal transition state, likely of the Sₙ2 type. cdnsciencepub.com

Thermodynamic parameters for reactions involving benzoic acid derivatives have been a subject of interest for understanding substituent effects. For example, the thermodynamic parameters for the protonation of various meta- and para-substituted benzoic acids have been calculated, providing insights into the electronic effects of different functional groups on the acidity of the carboxylic acid. rsc.org The enthalpy and entropy of ionization for benzoic acid and its derivatives are influenced by the nature of the substituents, with electron-withdrawing groups generally increasing the acidity. cdnsciencepub.com

The table below presents thermodynamic data for the ionization of benzoic acid and some of its derivatives, which can serve as a reference for estimating the behavior of this compound.

| Compound | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) |

| Benzoic Acid | 24.0 | 0.46 | -78.9 |

| 4-Chlorobenzoic Acid | 22.7 | 0.08 | -75.8 |

| 4-Nitrobenzoic Acid | 19.5 | 0.84 | -62.7 |

| 4-Methoxybenzoic Acid | 25.6 | -0.21 | -86.6 |

Data compiled from various sources on the thermodynamics of benzoic acid ionization.

These data illustrate how substituents influence the thermodynamics of reactions involving the carboxylic acid group. An electron-withdrawing group like the 4-chloro substituent lowers the Gibbs free energy of ionization, making the acid stronger. The 2-chloroethanesulfonyl group is also strongly electron-withdrawing and would be expected to have a similar, if not more pronounced, effect.

Currently, there is a lack of specific research in the public domain detailing rearrangement pathways or stereochemical outcomes for reactions directly involving this compound. Rearrangement reactions in aromatic systems are not common unless specific structural features are present that can facilitate such transformations, for example, through the formation of strained intermediates or the migration of substituents under specific reaction conditions.

Stereochemical outcomes would be relevant in reactions involving the creation of new chiral centers. For instance, if a reaction were to occur at the α- or β-carbon of the 2-chloroethanesulfonyl side chain, the formation of stereoisomers could be possible. However, without specific examples of such reactions for this compound, any discussion on stereochemical outcomes remains speculative. Further experimental and computational studies are required to elucidate these aspects of the chemistry of this compound.

Rational Design and Synthesis of Structural Analogues and Chemically Modified Derivatives of 4 2 Chloroethanesulfonyl Benzoic Acid

Systematic Modifications of the Aromatic Benzoic Acid Core

Another key modification strategy is the introduction of various substituents onto the aromatic ring. This allows for the systematic investigation of the effects of electronics and sterics on the molecule's reactivity and potential biological activity. Late-stage functionalization techniques, such as directed C-H activation, provide a powerful tool for introducing a wide array of functional groups at specific positions on the benzene (B151609) ring. For example, iridium-catalyzed C-H amination can be employed to introduce amino groups ortho to the carboxylic acid, providing a handle for further derivatization or to serve as a key interaction point with a biological target.

The following table illustrates potential modifications to the aromatic benzoic acid core:

| Modification Strategy | Example of Modified Group | Rationale |

| Bioisosteric Replacement of Carboxylic Acid | Tetrazole | Mimics the acidity and hydrogen bonding of a carboxylic acid with improved metabolic stability and cell permeability. |

| Sulfonamide | Introduces a different hydrogen bonding pattern and can increase lipophilicity. | |

| Aromatic Substitution | Introduction of a nitro group | Electron-withdrawing group that can influence the acidity of the carboxylic acid and participate in specific interactions. |

| Introduction of a methoxy group | Electron-donating group that can alter the electron density of the aromatic ring and improve solubility. | |

| Halogenation (e.g., fluorine, bromine) | Can enhance binding affinity through halogen bonding and improve metabolic stability. |

Diversification at the Sulfonyl and Haloethyl Linkage

Homologation, the extension of the alkyl chain, can be employed to vary the distance between the sulfonyl group and the terminal halogen. This can be achieved by using starting materials with longer alkyl chains, such as 3-chloropropanesulfonyl chloride, in the synthesis. Such modifications can be crucial for optimizing the positioning of the reactive electrophilic center relative to a target nucleophile.

Furthermore, the introduction of heteroatoms, such as oxygen or nitrogen, into the alkyl chain to create ether or amine linkages can significantly impact the molecule's polarity, flexibility, and hydrogen bonding potential. These changes can influence the compound's solubility and how it is recognized by biological systems.

The reactivity of the haloethyl group can be fine-tuned by replacing the chlorine atom with other halogens. For instance, substituting chlorine with bromine or iodine would increase the leaving group ability, potentially enhancing the compound's reactivity as an alkylating agent. Conversely, replacement with fluorine could decrease reactivity while potentially increasing metabolic stability.

The sulfone moiety itself can be a point of diversification. While the parent compound has an ethylsulfone, replacing this with other alkyl or even aryl sulfones can modulate the steric bulk and electronic properties of this group. For example, a methylsulfone would be less sterically demanding, while a phenylsulfone could introduce potential for pi-stacking interactions. The synthesis of such derivatives would involve the use of the corresponding substituted sulfonyl chlorides in the initial synthetic steps.

The following table summarizes potential diversification strategies at the sulfonyl and haloethyl linkage:

| Modification Site | Modification Strategy | Example of Resulting Group | Rationale for Modification |

| Alkyl Chain | Homologation | 3-Chloropropanesulfonyl | Varies the distance and flexibility of the reactive group. |

| Heteroatom Substitution | 2-(2-Chloroethoxy)sulfonyl | Increases polarity and introduces potential hydrogen bond accepting sites. | |

| Halogen | Halogen Exchange | 2-Bromoethanesulfonyl | Increases the reactivity of the electrophilic center. |

| 2-Fluoroethanesulfonyl | Decreases reactivity and may enhance metabolic stability. | ||

| Sulfone Substituent | Alkyl Variation | Methylsulfonyl | Reduces steric bulk. |

| Aryl Substitution | Phenylsulfonyl | Introduces potential for aromatic interactions. |

These modifications allow for a detailed exploration of the structure-reactivity relationships associated with the sulfonyl and haloethyl portion of the molecule.

Conjugation Strategies for Hybrid Molecule Design

The carboxylic acid functional group of 4-(2-chloroethanesulfonyl)benzoic acid serves as a versatile handle for conjugation to other molecules, enabling the design of hybrid molecules with potentially novel or enhanced properties. Conjugation can be used to link the core molecule to biomolecules, fluorescent tags, or other pharmacophores to create targeted agents, probes, or dual-action drugs.

A common approach for conjugation is the formation of an amide bond. The carboxylic acid can be activated, for example, using carbodiimide chemistry, and then reacted with a primary or secondary amine on the molecule to be conjugated. This strategy is widely used to attach small molecules to peptides or proteins. For instance, conjugation to a cell-penetrating peptide could enhance the intracellular delivery of the parent compound.

Esterification is another viable conjugation strategy, where the carboxylic acid is reacted with an alcohol. This can be used to create prodrugs, where the ester linkage is designed to be cleaved by endogenous esterases to release the active molecule.

The following table outlines potential conjugation strategies:

| Conjugation Partner | Linkage Type | Rationale for Conjugation |

| Peptide | Amide | To enhance cell permeability or target the molecule to a specific location. |

| Fluorescent Dye | Amide or Ester | To create a chemical probe for imaging and tracking the molecule's distribution. |

| Another Small Molecule Drug | Amide or Ester | To create a hybrid drug with dual pharmacological activities. |

| Polyethylene Glycol (PEG) | Ester | To improve solubility and pharmacokinetic properties. |

These conjugation strategies open up a vast array of possibilities for creating multifunctional molecules based on the this compound scaffold.

Development of Libraries for Structure-Reactivity Relationship Studies

To systematically explore the structure-reactivity relationships (SRR) of this compound and its analogues, the development of chemical libraries is a highly efficient approach. Combinatorial chemistry techniques can be employed to generate a large number of related compounds in a parallel fashion, allowing for high-throughput screening of their properties.

A library based on the this compound scaffold could be designed to incorporate diversity at the three key positions: the aromatic ring, the sulfonyl group, and the haloethyl chain. For example, a split-pool synthesis strategy on a solid support could be utilized, where a common scaffold is sequentially reacted with different building blocks at each point of diversification.

The design of such a library would involve the selection of a diverse set of building blocks for each position. For the aromatic core, a variety of substituted 4-aminobenzoic acids could be used as starting materials. For the sulfonyl linkage, a range of alkyl and aryl sulfonyl chlorides could be employed. Finally, different haloacetyl halides could be used to introduce the reactive electrophile.

The resulting library of compounds could then be screened in various assays to correlate their chemical structure with their reactivity towards a specific nucleophile or their effect in a biological system. This data-rich approach is invaluable for identifying key structural features that govern the desired activity and for guiding the design of more potent and selective compounds. The synthesis of a focused library of sulfonyl compounds has been shown to be a valuable tool in drug discovery.

Advanced Research Applications and Potential of 4 2 Chloroethanesulfonyl Benzoic Acid in Chemical Science

Utility as a Versatile Synthetic Building Block in Complex Organic Synthesis

The presence of an aromatic ring substituted with both an electrophilic sulfonyl moiety and a nucleophilic-substitution-ready carboxylic acid group makes 4-(2-chloroethanesulfonyl)benzoic acid a valuable synthon. It provides a rigid scaffold that can be elaborated upon through diverse chemical transformations, serving as a cornerstone in the synthesis of intricate organic molecules.

While specific examples in the literature detailing the use of this compound for synthesizing particular heterocyclic or macrocyclic systems are not extensively documented, its structure is inherently suited for such applications. Benzoic acids are well-established precursors for a wide array of heterocyclic compounds. researchgate.nettu-braunschweig.denih.gov The carboxylic acid group can be converted into an ester, amide, or acyl chloride, which can then participate in cyclization reactions to form rings.

The chloroethanesulfonyl group offers a versatile handle for ring formation. Through dehydrohalogenation, it can be converted to a vinylsulfonyl group, a potent Michael acceptor. This functionality can react with binucleophiles to construct heterocyclic rings. Alternatively, the chloroethyl group can act as an electrophile in intramolecular cyclization reactions with a nucleophile positioned elsewhere on a precursor molecule. These reactive pathways open possibilities for creating novel macrocycles, a structural motif common in pharmaceuticals and natural products. nih.govnih.gov

Table 1: Potential Reactions for Heterocycle/Macrocycle Synthesis

| Reactive Group | Transformation | Potential Reaction Partner | Resulting Structure |

| Carboxylic Acid | Amide Formation | Diamines | Macrocyclic Lactam |

| Carboxylic Acid | Esterification | Diols | Macrocyclic Lactone |

| Chloroethanesulfonyl | Dehydrohalogenation | Thiol-containing amines | Thiazine derivative |

| Chloroethanesulfonyl | Nucleophilic Substitution | Dithiols | Macrocyclic Thioether |

The structure of this compound is amenable to incorporation into polymeric chains to create specialty materials with tailored properties. The carboxylic acid can be used for step-growth polymerization, such as in the formation of polyesters or polyamides. A related compound, 4-(chlorosulfonyl)benzoic acid, has been utilized in the preparation of polymer-bound catalysts, highlighting the utility of this molecular framework in materials science. sigmaaldrich.com

Furthermore, the chloroethanesulfonyl group can serve as a reactive site for grafting onto existing polymer backbones or as a cross-linking agent to enhance the mechanical or thermal properties of materials. The conversion to a vinyl sulfone group would also allow for its use as a monomer in addition polymerization or as a reactive handle in post-polymerization modification. This dual functionality allows for the design of advanced materials, such as reactive membranes, functional resins for chromatography, or materials with tunable surface properties. The use of benzoic acid derivatives in creating block copolymers has been demonstrated, suggesting a pathway for creating well-defined, functional polymeric architectures. researchgate.net

Role in the Design of Chemically Reactive Probes for Biological Systems

Chemically reactive probes are essential tools for studying biological systems, allowing for the identification and characterization of protein function and activity. nih.govchemicalprobes.org The this compound scaffold is a promising candidate for the development of such probes. The key to its potential lies in the chloroethanesulfonyl moiety, which can be readily converted into a vinyl sulfone.

Vinyl sulfones are known "warheads" in probe design, acting as irreversible covalent modifiers of nucleophilic amino acid residues in proteins, most notably cysteine. rsc.org By attaching targeting ligands or reporter tags (like fluorophores) to the benzoic acid portion of the molecule, researchers could, in principle, design highly specific probes to label and study particular proteins or enzyme families within a complex biological milieu. The benzoic acid group provides a stable and synthetically tractable anchor point for introducing these additional functionalities.

Development as a Reagent or Catalyst in Organic Transformations

Beyond its role as a building block, this compound has the potential to be developed into a specialized reagent or a precursor for catalysts. The carboxylic acid can be used to anchor the molecule to a solid support, such as silica (B1680970) or a polymer resin. Once immobilized, the chloroethanesulfonyl group could be modified to bear a catalytically active species. This approach is exemplified by the use of the similar 4-(chlorosulfonyl)benzoic acid to prepare a polymer-bound transfer hydrogenation catalyst. sigmaaldrich.com This strategy of immobilization facilitates catalyst recovery and reuse, a key principle of green chemistry.

The bifunctional nature of the molecule could also be exploited to create reagents where the carboxylic acid acts as a directing group or an intramolecular catalyst for a reaction occurring at the sulfonyl end of the molecule, or vice versa.

Computational Chemistry and Molecular Modeling Studies

Computational methods are powerful tools for predicting the properties and reactivity of molecules before engaging in extensive laboratory work.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can provide profound insights into the electronic structure and reactivity of this compound. researchgate.net Such studies can be used to calculate a variety of molecular properties. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps to understand the molecule's kinetic stability and chemical reactivity. The HOMO-LUMO energy gap is a critical parameter for predicting molecular behavior.

Table 2: Illustrative Predicted Properties from Quantum Chemical Calculations

| Property | Predicted Value/Information | Significance |

| HOMO Energy | -8.5 to -9.5 eV (estimated) | Relates to electron-donating ability |

| LUMO Energy | -1.0 to -2.0 eV (estimated) | Relates to electron-accepting ability |

| HOMO-LUMO Gap | ~7.0 eV (estimated) | Indicator of chemical stability and reactivity |

| Dipole Moment | 3.0 - 4.5 D (estimated) | Influences solubility and intermolecular interactions |

| MEP Analysis | Negative potential near carboxyl oxygens; Positive potential near sulfonyl sulfur and alpha-carbon | Predicts sites for nucleophilic and electrophilic attack |

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. nih.govrsc.orgnih.gov By simulating the interactions between atoms, MD can provide a detailed view of the conformational landscapes and intermolecular interactions of a molecule like this compound.

The conformational flexibility of this compound is primarily dictated by the rotation around the C-S and C-C single bonds connecting the phenyl ring to the sulfonyl and carboxylic acid groups, respectively. MD simulations can map the potential energy surface associated with these rotations, identifying low-energy, stable conformations and the energy barriers between them. For substituted benzoic acids, the orientation of the carboxylic acid group relative to the aromatic ring is a key conformational feature. mdpi.com In the case of this compound, the bulky sulfonyl group would likely influence the preferred orientation of the carboxylic acid group.

Intermolecular interactions are crucial in determining the macroscopic properties of a compound, such as its crystal structure and solubility. MD simulations can model how molecules of this compound interact with each other and with solvent molecules. The primary intermolecular interactions expected for this compound include:

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor, leading to the formation of dimers and other hydrogen-bonded networks. rsc.orguky.edu This is a common feature in benzoic acid derivatives. nih.gov

Dipole-Dipole Interactions: The polar sulfonyl and carboxylic acid groups, along with the chloroethyl group, create significant molecular dipoles, leading to dipole-dipole interactions.

MD simulations can quantify the strength and prevalence of these different interactions, providing insights into the supramolecular chemistry of this compound. researchgate.net For instance, simulations could predict whether the classic carboxylic acid dimer synthon would be the dominant feature in the solid state. uky.edu

A hypothetical table of potential intermolecular interactions for this compound, based on its functional groups, is presented below.

| Interaction Type | Donor/Acceptor Groups | Potential Significance |

| Hydrogen Bonding | Carboxylic Acid (O-H...O=C) | Formation of dimers, chains, and other supramolecular structures. rsc.orguky.edunih.gov |

| Dipole-Dipole | Sulfonyl (S=O), Carbonyl (C=O), Chloroethyl (C-Cl) | Contributes to the overall lattice energy and influences crystal packing. |

| π-π Stacking | Phenyl Rings | Can lead to stacked arrangements in the solid state, influencing electronic properties. |

| C-H...O Interactions | Phenyl C-H, Ethyl C-H with Carbonyl or Sulfonyl Oxygens | Weaker interactions that contribute to the stability of the crystal structure. |

Prediction of Spectroscopic Signatures and Reaction Energetics

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in predicting the spectroscopic properties and reaction energetics of molecules. researchgate.netmdpi.com These methods can provide valuable data for the characterization of this compound and for understanding its reactivity.

Spectroscopic Signatures:

NMR Spectroscopy: DFT calculations can predict the 1H and 13C NMR chemical shifts of a molecule with a high degree of accuracy. nih.gov For this compound, these calculations would help in the assignment of peaks in an experimental spectrum. The predicted chemical shifts would be sensitive to the electronic environment of each nucleus, which is influenced by the electron-withdrawing sulfonyl and carboxylic acid groups.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated from the vibrational frequencies of the molecule. docbrown.inforesearchgate.net These calculations can aid in the interpretation of experimental IR spectra by assigning specific vibrational modes to the observed absorption bands. For this compound, characteristic vibrational modes would include the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and the symmetric and asymmetric stretches of the sulfonyl group. researchgate.net The calculated frequencies can be compared with experimental data to confirm the molecular structure. mdpi.com

Below is a table of predicted characteristic IR absorption bands for this compound based on typical ranges for its functional groups.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm-1) |

| Carboxylic Acid | O-H stretch | 3300-2500 (broad) docbrown.info |

| Carboxylic Acid | C=O stretch | 1700-1680 docbrown.info |

| Sulfonyl | Asymmetric SO2 stretch | ~1350 |

| Sulfonyl | Symmetric SO2 stretch | ~1160 |

| C-Cl | C-Cl stretch | 800-600 |

Reaction Energetics:

DFT calculations can be used to investigate the thermodynamics and kinetics of chemical reactions involving this compound. nih.gov For example, the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be calculated to understand the molecule's electronic properties and reactivity. researchgate.net The energy difference between the HOMO and LUMO provides an indication of the molecule's kinetic stability.

Furthermore, reaction pathways can be modeled to determine activation energies and transition state geometries. This would be particularly useful for studying reactions such as the nucleophilic substitution of the chlorine atom or the esterification of the carboxylic acid. By understanding the energetics of these reactions, researchers can predict reaction outcomes and optimize reaction conditions.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(2-chloroethanesulfonyl)benzoic acid, and what critical parameters influence reaction efficiency?

- Methodological Answer : A viable route involves sulfonation of benzoic acid derivatives followed by chloroethylation. For example, hypochlorite-mediated oxidation of precursors (e.g., acetophenone derivatives) under controlled temperatures (25–110°C) can introduce the sulfonyl group . Key parameters include pH control, reaction time, and stoichiometric ratios of reagents to minimize byproducts. Purification via recrystallization or column chromatography is critical for isolating the target compound.

Q. How can researchers confirm the molecular structure and purity of this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy : Use - and -NMR to verify substituent positions and purity. IR spectroscopy confirms sulfonyl (S=O, ~1350–1150 cm) and carboxylic acid (O-H, ~2500–3000 cm) functional groups.

- Crystallography : Single-crystal X-ray diffraction (e.g., SHELX or SIR97 ) resolves the 3D structure. Refinement software (e.g., SHELXL ) handles twinning or high-resolution data. Mass spectrometry validates molecular weight.

Advanced Research Questions

Q. What strategies are recommended for resolving contradictory crystallographic data when refining the structure of this compound derivatives?

- Methodological Answer : For twinned or disordered crystals, use twin-law refinement in SHELXL or alternative software like WinGX . High-resolution data (>1 Å) improves electron density maps. For ambiguous substituent orientations, compare DFT-optimized geometries with experimental data. Multi-temperature studies (e.g., 100 K vs. room temperature) may resolve thermal motion artifacts .

Q. How does the electron-withdrawing sulfonyl group influence the reactivity of the chloroethyl moiety in nucleophilic substitution reactions?

- Methodological Answer : The sulfonyl group stabilizes adjacent negative charges, enhancing the leaving-group ability of the chloroethyl substituent. Kinetic studies (e.g., monitoring reaction rates via HPLC ) under varying conditions (polar solvents, nucleophile strength) can quantify this effect. Computational modeling (e.g., DFT) predicts transition states and charge distribution .

Q. What analytical approaches are suitable for studying the compound’s potential bioactivity, such as enzyme inhibition or protein interactions?

- Methodological Answer :

- Enzyme assays : Test inhibitory effects on enzymes like carbonic anhydrase (common sulfonamide target) using fluorogenic substrates .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinities with proteins.

- Molecular docking : Use software (e.g., AutoDock) to predict interactions with active sites, guided by crystallographic data .

Data Contradictions and Validation

- Synthesis Yield Discrepancies : If literature reports conflicting yields, verify reaction conditions (e.g., inert atmosphere, reagent purity) and characterize intermediates via LC-MS .

- Crystallographic Ambiguities : Cross-validate with spectroscopic data (e.g., NMR coupling constants for substituent orientation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.